molecular formula C13H26N2O4 B3096998 N-Boc-D-leucine N'-methoxy-N'-methylamide CAS No. 129603-01-6

N-Boc-D-leucine N'-methoxy-N'-methylamide

Cat. No.: B3096998
CAS No.: 129603-01-6
M. Wt: 274.36 g/mol
InChI Key: IKRXSZUARJIXLZ-SNVBAGLBSA-N
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Description

N-Boc-D-leucine N’-methoxy-N’-methylamide is a compound with the chemical formula C13H26N2O4. It is a derivative of D-leucine, an amino acid, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-D-leucine N’-methoxy-N’-methylamide can be synthesized through a series of chemical reactions. One common method involves the reaction of Boc-D-leucine with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as N-methylpiperidine. The reaction is typically carried out in a solvent like methylene chloride at low temperatures (around 2°C) to form the desired product .

Industrial Production Methods

In industrial settings, the preparation of N-Boc-D-leucine N’-methoxy-N’-methylamide may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of solid acid catalysts in continuous flow reactors has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-D-leucine N’-methoxy-N’-methylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Boc-D-leucine N’-methoxy-N’-methylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-D-leucine N’-methoxy-N’-methylamide involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to reveal the free amine group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-D-leucine N’-methoxy-N’-methylamide is unique due to its specific structure, which combines the Boc protecting group with a methoxy and methylamide functionality. This combination provides stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRXSZUARJIXLZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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